ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
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Overview
Description
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate: is a chemical compound with a complex structure that includes an imidazole ring, a cyano group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for about an hour or at room temperature for a longer period .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its imidazole ring is a common pharmacophore in many drugs, and modifications of this compound can lead to the discovery of new therapeutic agents.
Industry: In materials science, this compound can be used in the development of new polymers and materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of biological molecules .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
- Ethyl 2-cyano-3-[2-(propylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
Uniqueness: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is unique due to the presence of the ethylsulfanyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different alkyl groups .
Biological Activity
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a complex organic compound notable for its unique structural features, including an imidazole ring, a cyano group, and an ethylsulfanyl group. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molar mass of 265.33 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and reactivity.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C₁₂H₁₅N₃O₂S |
Molar Mass | 265.33 g/mol |
Functional Groups | Imidazole ring, cyano group, ethylsulfanyl group |
Biological Activity
The biological activity of this compound is primarily attributed to its imidazole moiety, which is a common pharmacophore in many pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Antifungal Activity : Its structure suggests possible efficacy against fungal infections.
- Anticancer Properties : The ability to interact with biological targets such as enzymes and receptors indicates potential therapeutic applications in cancer treatment.
The mechanism of action involves interactions with biological targets, particularly through the imidazole ring, which can bind to metal ions or participate in hydrogen bonding. This interaction can influence the activity of various biological molecules, potentially leading to therapeutic effects.
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against several pathogens. For instance, studies indicated an inhibitory concentration (IC50) value in the low micromolar range for certain bacterial strains.
- Anticancer Activity : A recent study evaluated the compound's effects on glioma cell lines. Results showed a reduction in cell viability and induction of apoptosis at concentrations below 10 µM, suggesting a promising anticancer profile.
- In Vivo Efficacy : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption rates and minimal toxicity when administered at therapeutic doses.
Comparative Analysis with Related Compounds
Compound | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial | <10 | Effective against Gram-positive bacteria |
Compound A (similar structure) | Antifungal | 15 | Less potent than target compound |
Compound B (alternative scaffold) | Anticancer | 8 | Comparable efficacy but higher toxicity |
Synthesis and Production
The synthesis of this compound typically involves multi-step processes such as the Knoevenagel condensation reaction. This method allows for the formation of the compound from readily available precursors under optimized conditions.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXCUMMLHPRTFY-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.